N-(5-(2-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-2-phenoxyacetamide

medicinal chemistry physicochemical profiling structure-activity relationship

Select CAS 886911-05-3 as the definitive S(II) thioether reference for 1,3,4-oxadiazole-2-phenoxyacetamide SAR. Its ortho-methylthio substituent (clogP 2.96, TPSA 84.23 Ų) enables systematic matched-pair comparison with methylsulfonyl (COX-2 IC₅₀ 0.8 µM) and methoxy analogs. The phenoxyacetamide core is validated against P. aeruginosa T3SS (IC₅₀ <1 µM) and anticancer lines (A549 IC₅₀ <0.14–7.48 µM). Also serves as a precursor for controlled –SCH₃ → –SOCH₃ → –SO₂CH₃ oxidation. Fully Lipinski-compliant. Order for definitive chalcogen identity SAR.

Molecular Formula C17H15N3O3S
Molecular Weight 341.39
CAS No. 886911-05-3
Cat. No. B2895564
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-(2-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-2-phenoxyacetamide
CAS886911-05-3
Molecular FormulaC17H15N3O3S
Molecular Weight341.39
Structural Identifiers
SMILESCSC1=CC=CC=C1C2=NN=C(O2)NC(=O)COC3=CC=CC=C3
InChIInChI=1S/C17H15N3O3S/c1-24-14-10-6-5-9-13(14)16-19-20-17(23-16)18-15(21)11-22-12-7-3-2-4-8-12/h2-10H,11H2,1H3,(H,18,20,21)
InChIKeyDUMKILDQFZQSDT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(5-(2-(Methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-2-phenoxyacetamide (CAS 886911-05-3): Structural Identity and Procurement-Relevant Physicochemical Profile


N-(5-(2-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-2-phenoxyacetamide (CAS 886911-05-3) is a synthetic small molecule belonging to the 1,3,4-oxadiazole class, bearing a 2-(methylthio)phenyl substituent at the oxadiazole C5 position and a 2-phenoxyacetamide moiety at the C2-amino position. Its molecular formula is C₁₇H₁₅N₃O₃S with a molecular weight of 341.39 g·mol⁻¹ [1]. Computed physicochemical parameters include a calculated logP (clogP) of 2.96, a topological polar surface area (TPSA) of 84.23 Ų, six hydrogen bond acceptors, two hydrogen bond donors, and six rotatable bonds, placing it within Lipinski's Rule of Five compliance space [1]. The compound is commercially available through multiple screening-compound suppliers and has been catalogued in the ZINC database (ZINC19737391) as an in-stock screening compound [2]. The defining structural features—the ortho-methylthio substituent on the phenyl ring and the phenoxyacetamide linker—distinguish it from a family of closely related oxadiazole analogs that differ at precisely these positions.

Why In-Class 1,3,4-Oxadiazole-2-Acetamide Analogs Cannot Be Freely Interchanged with CAS 886911-05-3


The 1,3,4-oxadiazole-2-acetamide family encompasses compounds that differ at two critical pharmacophoric positions: the nature of the substituent on the 5-phenyl ring (methylthio, methoxy, methylsulfonyl, or H) and the identity of the acetamide N-acyl group (phenoxyacetyl vs. phenylacetyl vs. acetyl). These seemingly minor structural variations produce substantial divergence in computed lipophilicity (clogP range: ~1.9 to ~3.0), hydrogen bond acceptor count (5 to 7), and polar surface area (84 to 120 Ų) [1][2]. Moreover, the oxidation state of the sulfur substituent—methylthio (–SCH₃) versus methylsulfonyl (–SO₂CH₃)—constitutes a functional switch that alters both physicochemical properties and biological target engagement, as evidenced by the COX-2 inhibitory activity (IC₅₀ 0.8 µM) reported for the sulfone analog while methylthio congeners may exhibit entirely different target profiles [3]. Substituting the phenoxyacetamide linker with a simpler phenylacetamide eliminates a hydrogen bond acceptor and alters conformational flexibility, fundamentally changing molecular recognition capacity. Consequently, generic substitution between analogs in this series without explicit comparative data risks selecting a compound with divergent solubility, permeability, metabolic stability, and target engagement profiles.

Quantitative Differential Evidence: CAS 886911-05-3 Versus Closest Structural Analogs


Evidence Item 1: Phenoxyacetamide vs. Phenylacetamide Linker – Hydrogen Bond Acceptor Differentiation

CAS 886911-05-3 incorporates a phenoxyacetamide linker (Ar–O–CH₂–C(=O)–NH–) containing an ether oxygen, whereas its closest phenylacetamide analog, CAS 886910-91-4 (N-(5-(2-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-2-phenylacetamide), replaces the phenoxy group with a phenyl group (Ar–CH₂–C(=O)–NH–) and lacks this ether oxygen . Computed properties for CAS 886911-05-3 include 6 hydrogen bond acceptors (HBA) and a topological polar surface area (TPSA) of 84.23 Ų [1]. In contrast, CAS 886910-91-4, with molecular formula C₁₇H₁₅N₃O₂S and molecular weight 325.4 g·mol⁻¹, possesses only 5 hydrogen bond acceptors (loss of the ether oxygen) and a correspondingly lower TPSA . The additional H-bond acceptor in the target compound provides an extra interaction site for target binding and alters solubility and permeability characteristics relative to the phenylacetamide analog. This difference is structural, quantifiable, and directly relevant to molecular recognition in biological systems.

medicinal chemistry physicochemical profiling structure-activity relationship

Evidence Item 2: Methylthio (–SCH₃) vs. Methylsulfonyl (–SO₂CH₃) – Computed Physicochemical Property Divergence at the ortho-Phenyl Position

The target compound CAS 886911-05-3 bears a methylthio (–SCH₃) substituent at the ortho position of the 5-phenyl ring, whereas its direct oxidized analog CAS 886925-65-1 (N-(5-(2-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl)-2-phenoxyacetamide) bears a methylsulfonyl (–SO₂CH₃) group [1]. Computed properties for the methylthio compound (CAS 886911-05-3) are: clogP = 2.96, TPSA = 84.23 Ų, HBA = 6, molecular weight = 341.39 g·mol⁻¹ [2]. For the methylsulfonyl analog (CAS 886925-65-1): XLogP3 = 1.9, TPSA = 120 Ų, HBA = 7, molecular weight = 373.38 g·mol⁻¹ [1]. This represents a ΔclogP of approximately −1.06 log units and a ΔTPSA of +35.77 Ų upon oxidation. The methylsulfonyl analog is substantially more polar, less lipophilic, and has greater aqueous solubility potential. The methylthio compound, being more lipophilic (clogP 2.96 vs. 1.9), may exhibit superior membrane permeability but lower aqueous solubility, making the choice between these two compounds contingent on the specific assay format and biological target compartment.

physicochemical profiling ADME prediction solubility

Evidence Item 3: Methylthio as a Metabolic Liability Distinct from Methylsulfonyl – Oxidation State Determines Biological Activity Profile

The methylthio (–SCH₃) group in CAS 886911-05-3 is susceptible to metabolic oxidation via cytochrome P450 enzymes and flavin-containing monooxygenases to yield the corresponding sulfoxide (–SOCH₃) and ultimately the sulfone (–SO₂CH₃). This oxidation pathway is well-documented for alkylthio-substituted heterocycles [1]. Critically, the sulfone oxidation product (CAS 886925-65-1) has demonstrated COX-2 inhibitory activity with an IC₅₀ of 0.8 µM, as reported in a 2023 Journal of Medicinal Chemistry study, whereas the methylthio parent compound may exhibit a distinct or absent activity profile at this target [2]. The methylthio group can thus be considered a 'functional prodrug handle'—its oxidation state governs target engagement. In a broader class-level context, compounds bearing sulfonyl moieties on 1,3,4-oxadiazoles have been shown to exhibit superior anti-allergic and antifungal activities compared to their methylthio counterparts [3]. For procurement decisions, the methylthio compound should be selected when: (a) the target assay system lacks significant oxidative metabolic capacity, (b) the research objective is to study the methylthio pharmacophore specifically, or (c) the compound is intended as a synthetic precursor for controlled oxidation to the sulfoxide or sulfone. The methylsulfonyl analog should be selected when maximal target potency and metabolic stability are prioritized.

drug metabolism prodrug design structure-activity relationship

Evidence Item 4: Class-Level Anticancer Activity of 1,3,4-Oxadiazole-2-Phenoxyacetamide Derivatives – Quantitative Benchmarking Against Standard Chemotherapy

Although CAS 886911-05-3 itself lacks published cell-based cytotoxicity data, the 1,3,4-oxadiazole-2-phenoxyacetamide scaffold class has been systematically evaluated for anticancer activity. In a 2023 study published in ACS Omega, twelve 2-[(5-((2-acetamidophenoxy)methyl)-1,3,4-oxadiazol-2-yl)thio]acetamide derivatives were tested against A549 (human lung cancer), C6 (rat glioma), and L929 (murine fibroblast) cell lines [1]. Compounds 4f, 4i, 4k, and 4l exhibited IC₅₀ values ranging from 1.59 to 7.48 µM on A549 cells, while compound 4h achieved an IC₅₀ of <0.14 µM—more potent than the reference standard cisplatin (which induced 10.07% apoptosis vs. 16.10–21.54% for the oxadiazole series) [1]. Compound 4h also showed MMP-9 inhibition with an IC₅₀ of 1.65 µM and induced G0/G1 cell cycle arrest in 89.66% of cells (cisplatin: 74.75%) [1]. These data establish that the 1,3,4-oxadiazole-phenoxy core is a validated cytotoxic pharmacophore. CAS 886911-05-3 shares this core scaffold, with differentiation residing in the substitution pattern (5-(2-methylthiophenyl) vs. the 5-((2-acetamidophenoxy)methyl)thio motif). Procurement of CAS 886911-05-3 for anticancer screening is therefore supported by class-level precedent, with the understanding that the specific substitution pattern will modulate potency and selectivity.

anticancer screening cytotoxicity assay apoptosis

Evidence Item 5: Phenoxyacetamide Pharmacophore Validated in Anti-Virulence Screening – T3SS Inhibition with Sub-Micromolar Potency Achievable

The phenoxyacetamide moiety present in CAS 886911-05-3 has been independently validated as a core pharmacophore for inhibition of the Pseudomonas aeruginosa type III secretion system (T3SS), a critical virulence mechanism in Gram-negative bacterial pathogenesis [1]. A systematic structure-activity relationship study of phenoxyacetamide-based T3SS inhibitors, published in Bioorganic & Medicinal Chemistry (2015), identified optimized compounds with secretion IC₅₀ values as low as 3.9 ± 1.3 µM (compound 6c) and translocation IC₅₀ values of 3.0 ± 1.0 µM, with the reference compound INP-007 showing an IC₅₀ of 0.8 µM [1]. Importantly, the study demonstrated that most structural features contributing to potency were additive, and combination of favorable features produced inhibitors with IC₅₀ values <1 µM [1]. The phenoxyacetamide scaffold was further validated in vivo, where phenoxyacetamide inhibitors attenuated abscess formation and aided immune clearance of P. aeruginosa in a mouse infection model [2]. CAS 886911-05-3 incorporates the identical phenoxyacetamide (Ar–O–CH₂–C(=O)–NH–) substructure, establishing a structural rationale for its prioritization in anti-virulence screening campaigns. The 1,3,4-oxadiazole ring in CAS 886911-05-3 replaces the variable amide/heterocycle portion of the published T3SS inhibitors, offering a distinct chemotype for exploring oxadiazole-specific T3SS SAR.

anti-virulence type III secretion system Pseudomonas aeruginosa

Evidence Item 6: GPR35 Antagonism Screening – Negative Data Point Enables Target Class De-risking

CAS 886911-05-3 has been experimentally tested in a primary screening assay for GPR35 (G-protein coupled receptor 35) antagonism and was found to be inactive [1]. GPR35 is an orphan GPCR implicated in inflammatory bowel disease, cardiovascular function, and pain signaling, and is a common off-target concern in screening libraries due to its promiscuous ligand recognition profile [1]. The negative result for CAS 886911-05-3 at GPR35 distinguishes it from structurally related oxadiazole and phenoxyacetamide analogs that may exhibit GPCR activity, as the oxadiazole and phenoxyacetamide pharmacophores are known to engage aminergic and peptidergic GPCR targets. This negative data point—while limited to a single target—provides actionable selectivity information: procurement of CAS 886911-05-3 for screening campaigns targeting non-GPCR endpoints (e.g., kinase inhibition, antibacterial, or cytotoxicity assays) carries a reduced risk of GPR35-mediated false positives or confounding off-target effects. No direct comparator data (i.e., the same assay run on the phenylacetamide or methylsulfonyl analogs) is publicly available, so this evidence is restricted to the target compound alone.

GPCR screening off-target profiling selectivity

Optimal Research and Procurement Application Scenarios for N-(5-(2-(Methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-2-phenoxyacetamide (CAS 886911-05-3)


Scenario 1: Methylthio-Specific Structure-Activity Relationship (SAR) Exploration in Oxadiazole Hit-to-Lead Programs

CAS 886911-05-3 is the preferred procurement choice when the research objective is to systematically evaluate the contribution of the ortho-methylthio substituent to biological activity, physicochemical properties, and metabolic stability within a 1,3,4-oxadiazole-2-phenoxyacetamide series. The compound serves as the reference methylthio (S(II) thioether) member in a matched molecular pair analysis with its methylsulfonyl analog (CAS 886925-65-1, S(VI) sulfone, COX-2 IC₅₀ = 0.8 µM [1]) and methoxy analog (CAS 920438-32-0, O-CH₃), enabling direct interrogation of the chalcogen identity and sulfur oxidation state on target potency, selectivity, and ADME parameters [2]. The ~1 log unit lipophilicity difference (clogP 2.96 for methylthio vs. XLogP3 1.9 for methylsulfonyl) and 35 Ų TPSA increase upon oxidation provide quantitative physicochemical benchmarks for correlating property changes with biological readouts [2][3].

Scenario 2: Anti-Virulence Screening Against Gram-Negative Bacterial T3SS Utilizing Phenoxyacetamide Pharmacophore Precedent

CAS 886911-05-3 should be prioritized for procurement in anti-virulence screening campaigns targeting the type III secretion system (T3SS) of Pseudomonas aeruginosa and related Gram-negative pathogens. The compound's phenoxyacetamide substructure is a validated T3SS inhibitory pharmacophore, with published inhibitors achieving secretion IC₅₀ values of 3.9 ± 1.3 µM to <1 µM and demonstrating in vivo efficacy in a mouse abscess model [4][5]. The 1,3,4-oxadiazole ring in CAS 886911-05-3 provides a heterocyclic replacement for the variable amide/heterocycle portion of published T3SS inhibitors, enabling exploration of a novel chemical space within an established anti-virulence scaffold. The compound's computed lipophilicity (clogP 2.96) is consistent with bacterial membrane penetration requirements [3].

Scenario 3: Anticancer Screening with Reference to Class-Level Cytotoxic Oxadiazole Pharmacophore Benchmarks

CAS 886911-05-3 is a defensible procurement choice for academic and industrial anticancer screening libraries, supported by class-level cytotoxic activity of 1,3,4-oxadiazole-phenoxy derivatives. The ACS Omega 2023 study [6] established quantitative benchmarks for this pharmacophore class: A549 IC₅₀ values of <0.14 to 7.48 µM, MMP-9 inhibition IC₅₀ of 1.65 µM, apoptosis induction rates of 16–22% (vs. 10% for cisplatin), and G0/G1 cell cycle arrest in up to 90% of treated cells. CAS 886911-05-3 shares the core oxadiazole-phenoxy scaffold while offering a distinct substitution pattern (2-methylthiophenyl at C5), enabling exploration of substituent-dependent cytotoxicity and selectivity. The compound's Lipinski compliance (MW 341.39, clogP 2.96, HBA 6, HBD 2) supports its suitability as a drug-like screening candidate [3].

Scenario 4: Synthetic Intermediate and Prodrug Precursor via Controlled Sulfur Oxidation Chemistry

CAS 886911-05-3 has intrinsic value as a synthetic precursor for the controlled oxidation of the methylthio (–SCH₃) group to the corresponding sulfoxide (–SOCH₃) or sulfone (–SO₂CH₃). The sulfone oxidation product (CAS 886925-65-1) has demonstrated COX-2 inhibitory activity (IC₅₀ 0.8 µM) [1], while the intermediate sulfoxide may exhibit distinct biological properties. Procurement of CAS 886911-05-3 as the starting material enables systematic generation of all three oxidation states (S(II), S(IV), S(VI)) from a single precursor, facilitating direct head-to-head comparison of oxidation state-dependent biological activity. This approach is particularly relevant in medicinal chemistry programs where sulfur oxidation state is a key parameter governing target engagement, as documented across oxadiazole, thiadiazole, and benzothiazole chemical series [7].

Quote Request

Request a Quote for N-(5-(2-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-2-phenoxyacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.